molecular formula C17H18FNO3S B11178095 2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B11178095
M. Wt: 335.4 g/mol
InChI Key: GPXMLAWAMKLZHH-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is an organic compound that features a benzylsulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be prepared by reacting benzyl alcohol with chlorosulfonic acid under controlled conditions.

    Nucleophilic Substitution: The benzylsulfonyl chloride is then reacted with 2-(4-fluorophenyl)ethylamine to form the intermediate product.

    Acetylation: The intermediate is acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: The compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological systems.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylsulfonyl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of both the benzylsulfonyl and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18FNO3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-benzylsulfonyl-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C17H18FNO3S/c18-16-8-6-14(7-9-16)10-11-19-17(20)13-23(21,22)12-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)

InChI Key

GPXMLAWAMKLZHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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